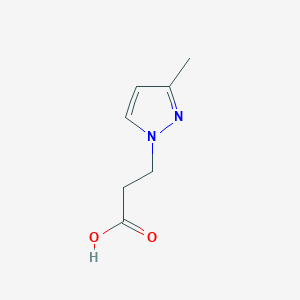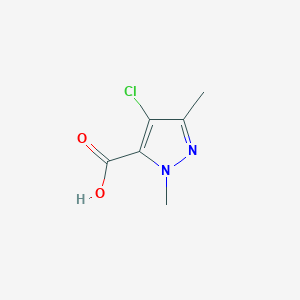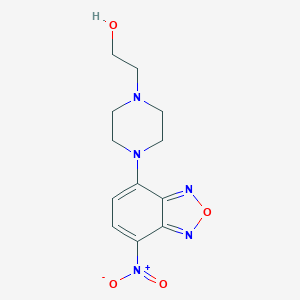
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)-, commonly known as NBD-PE, is a fluorescent probe used in scientific research to study various cellular processes. It is a small molecule that can be easily incorporated into living cells, allowing researchers to track and visualize biological molecules in real-time.
Mécanisme D'action
NBD-PE works by binding to specific molecules in living cells and emitting fluorescence when excited by light. The fluorescence emitted by NBD-PE can be used to track the movement and behavior of these molecules in real-time. This allows researchers to study the dynamics of cellular processes and gain insights into their mechanisms of action.
Biochemical and Physiological Effects
NBD-PE is a non-toxic probe that does not affect cellular function or viability. It is easily incorporated into living cells and can be used to study a wide range of biological molecules, including proteins, lipids, and nucleic acids. The probe emits a strong fluorescence signal, allowing researchers to track and visualize these molecules with high resolution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBD-PE is its versatility. It can be used in a wide range of applications and is compatible with various imaging techniques. It is also non-toxic and does not affect cellular function, making it ideal for long-term imaging experiments. However, one limitation of NBD-PE is its sensitivity to environmental factors such as pH and temperature. This can affect the accuracy and reproducibility of experiments.
Orientations Futures
There are several future directions for NBD-PE research. One area of interest is the development of new probes with improved sensitivity and specificity for specific cellular processes. Another area of research is the application of NBD-PE in clinical settings, such as the diagnosis and treatment of diseases. Overall, NBD-PE is a powerful tool for studying cellular processes and has the potential to contribute to many areas of scientific research.
Méthodes De Synthèse
The synthesis of NBD-PE involves the reaction of piperazineethanol with 7-nitrobenzofurazan-4-yl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure NBD-PE.
Applications De Recherche Scientifique
NBD-PE is widely used in scientific research to study various cellular processes such as protein-protein interactions, lipid dynamics, and membrane trafficking. It is a versatile probe that can be used in a wide range of applications, including fluorescence resonance energy transfer (FRET) and fluorescence recovery after photobleaching (FRAP) experiments.
Propriétés
Numéro CAS |
61785-74-8 |
|---|---|
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)9-1-2-10(17(19)20)12-11(9)13-21-14-12/h1-2,18H,3-8H2 |
Clé InChI |
WDVCZSSWRMVHAU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Autres numéros CAS |
61785-74-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



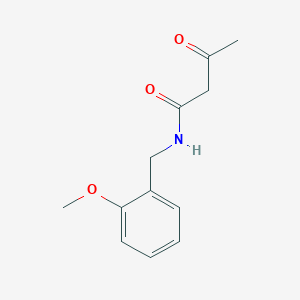
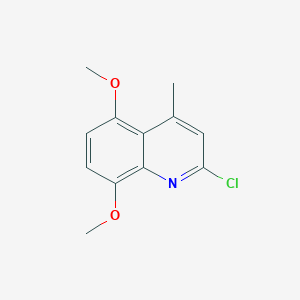
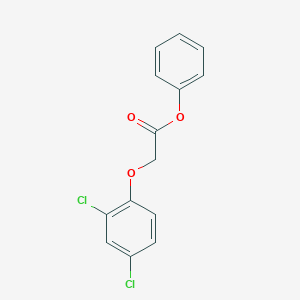
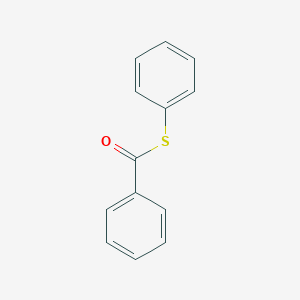
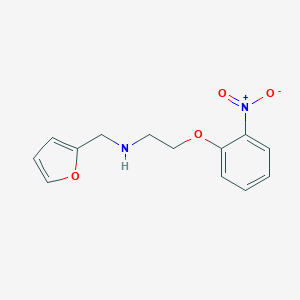
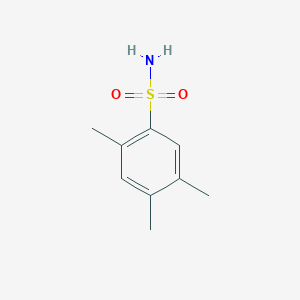
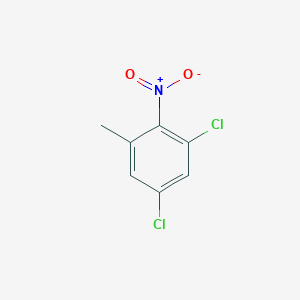
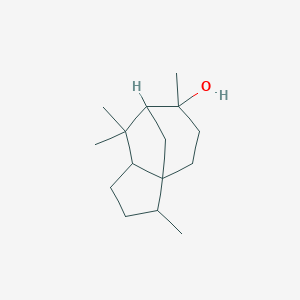

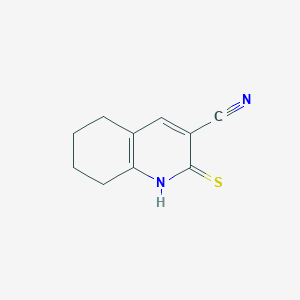
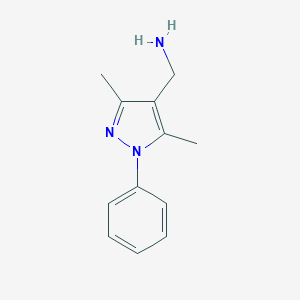
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
